

# Advanced Analytical Techniques for the Characterization of Cefixime: Application Notes and Protocols

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## Compound of Interest

Compound Name: CEFIXIME

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This document provides detailed application notes and experimental protocols for the advanced analytical characterization of **cefixime**, a third-generation cephalosporin antibiotic. The following techniques are covered, offering a comprehensive approach to ensure the quality, purity, and stability of **cefixime** in both bulk drug substance and finished pharmaceutical products.

## Chromatographic Techniques

Chromatographic methods are fundamental for the separation, identification, and quantification of **cefixime** and its related substances. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution and sensitivity.

## High-Performance Liquid Chromatography (HPLC)

Application Note:

Reverse-phase HPLC (RP-HPLC) is the method of choice for the assay of **cefixime** and for the determination of its impurities and degradation products.<sup>[1][2]</sup> A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.<sup>[3][4]</sup> Detection is usually performed using a UV detector at wavelengths ranging from 254 nm to 290 nm.<sup>[4][5][6]</sup> The method can

be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[1][4] Stability-indicating HPLC methods are crucial for monitoring the degradation of **cefixime** under various stress conditions, such as acidic, alkaline, oxidative, and thermal stress.[3][4][7]

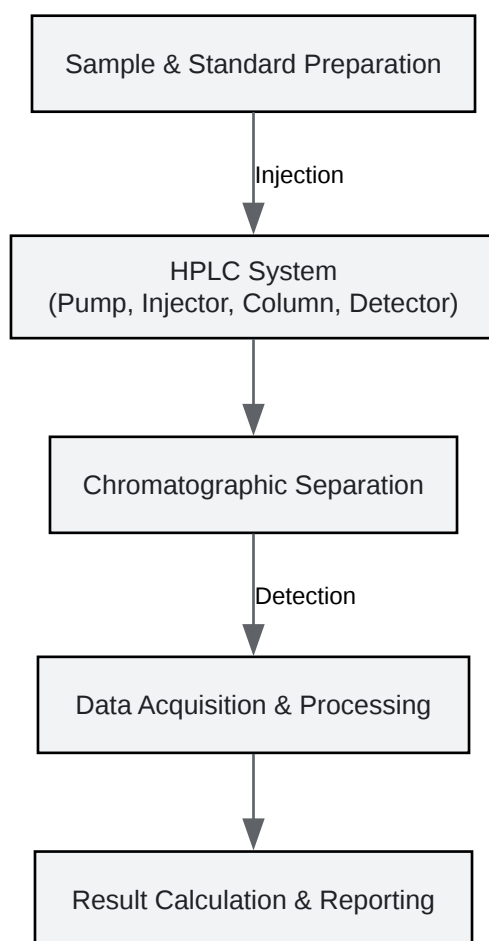
#### Quantitative Data Summary:

Parameter	Method 1[5]	Method 2[4]	Method 3[8]	Method 4[9]
Column	RP BDS (250 mm x 4.6 mm, 5 µm)	Phenomenex ODS (250 x 4.6 mm, 5 µm)	Bondapak C18	Shimadzu C-18 (250×4.6mm, 5µ)
Mobile Phase	Methanol: Phosphate buffer (3:7, v/v)	10 mM disodium hydrogen phosphate (pH 6.3) : methanol (75:25, v/v)	Methanol: Buffer solution (sodium dihydrogen phosphate) (35: 65 v/v, pH=2.75)	Tetrabutyl ammonium hydroxide buffer (pH 6.5)
Flow Rate	1.0 ml/min	1.0 mL/min	1 ml/min	1 ml/min
Detection Wavelength	254 nm	289 nm	Not Specified	254 nm
Retention Time	~7.8 min	Not Specified	~6 minutes	Not Specified
Linearity Range	50-150% of target concentration	5-100 µg/mL	Not Specified	100-300 µg/ml
Correlation Coefficient (R <sup>2</sup> )	0.9996	0.9997	Not Specified	0.9091
LOD	59.3 ng/ml	Not Specified	Not Specified	199 µg/ml
LOQ	179.8 ng/ml	Not Specified	Not Specified	604 µg/ml
Accuracy (% Recovery)	Within 80-120%	Not Specified	Not Specified	95-101%

#### Experimental Protocol: Stability-Indicating RP-HPLC Method[4]

- **Mobile Phase Preparation:** Prepare a 10 mM solution of disodium hydrogen phosphate. Add 0.5% triethylamine (TEA) and adjust the pH to 6.3 with orthophosphoric acid (OPA). Mix this aqueous phase with methanol in a ratio of 75:25 (v/v). Filter and degas the mobile phase.
- **Standard Solution Preparation:** Accurately weigh and dissolve an appropriate amount of **cefixime** reference standard in the mobile phase to obtain a known concentration (e.g., 50 µg/mL).
- **Sample Solution Preparation:** For bulk drug, prepare a solution of similar concentration to the standard. For tablets, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a single dose of **cefixime** into a volumetric flask, dissolve in the mobile phase with the aid of sonication, and dilute to the mark. Filter the solution through a 0.45 µm filter.<sup>[7]</sup>
- **Chromatographic Conditions:**
  - Column: Phenomenex ODS (250 x 4.6 mm, 5 µm particle size)
  - Mobile Phase: 10 mM disodium hydrogen phosphate (with 0.5% TEA, pH 6.3 with OPA) and methanol (75:25, v/v)
  - Flow Rate: 1.0 mL/min
  - Injection Volume: 20 µL
  - Detector: UV at 289 nm
  - Column Temperature: Ambient
- **Analysis:** Inject the standard and sample solutions into the chromatograph and record the peak areas.
- **Calculation:** Calculate the amount of **cefixime** in the sample by comparing the peak area with that of the standard.

#### Workflow for RP-HPLC Analysis of **Cefixime**



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Caption: General workflow for the RP-HPLC analysis of **cefixime**.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note:

LC-MS is a powerful technique for the identification of unknown impurities and degradation products of **cefixime**.<sup>[3][7]</sup> It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.<sup>[10]</sup> A sensitive and selective liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed for the determination of **cefixime** in human plasma, making it suitable for pharmacokinetic studies.<sup>[11]</sup> Positive electrospray ionization (ESI) is a common ionization source used for **cefixime** analysis.<sup>[11]</sup>

Quantitative Data Summary:

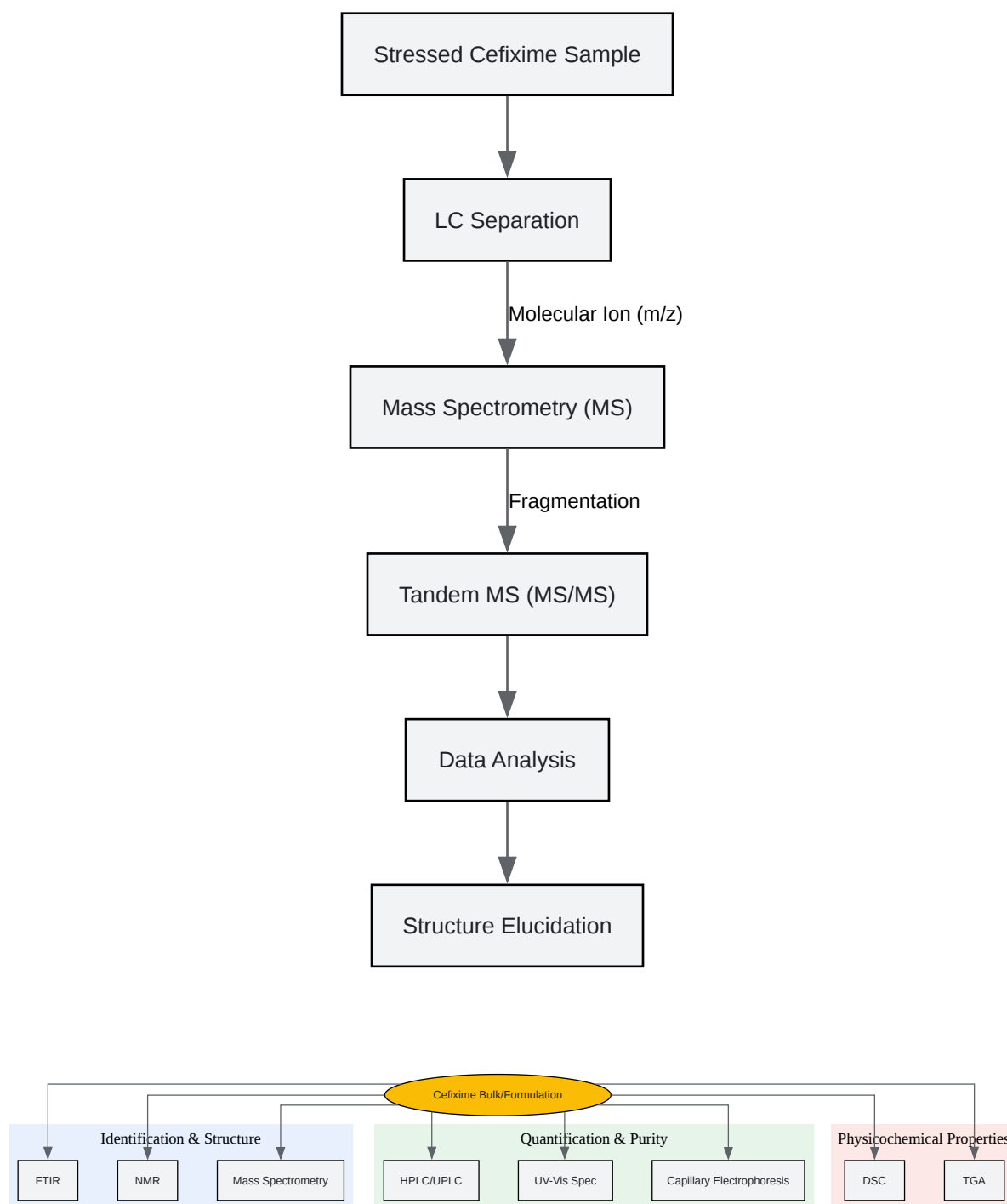
Parameter	Method 1[11]	Method 2
Application	Pharmacokinetic study in human plasma	Bioequivalence study in human plasma
Chromatography	C8 column	Not Specified
Mobile Phase	Acetonitrile-water-formic acid (40:60:0.5, v/v/v)	Not Specified
Ionization	Positive Electrospray Ionization (ESI)	Not Specified
Detection	Selected Reaction Monitoring (SRM)	Not Specified
Linearity Range	0.05-8.0 µg/ml	Not Specified
LLOQ	0.05 µg/ml	Not Specified
Intra- and Inter-day RSD	< 12.7%	Not Specified
Accuracy (RE)	within ±2.0%	Not Specified
Recovery	Not Specified	66.66%

#### Experimental Protocol: LC-MS/MS for **Cefixime** in Human Plasma[11]

- Sample Preparation (Protein Precipitation): To a 0.5 mL aliquot of human plasma, add an internal standard and 1 mL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
- Chromatographic Conditions:
  - Column: C8
  - Mobile Phase: Acetonitrile-water-formic acid (40:60:0.5, v/v/v)
  - Flow Rate: 0.8 mL/min

- Injection Volume: 20  $\mu$ L
- Mass Spectrometric Conditions:
  - Ionization Source: Positive Electrospray Ionization (ESI+)
  - Detection Mode: Selected Reaction Monitoring (SRM)
  - Monitor the appropriate precursor to product ion transitions for **cefixime** and the internal standard.
- Analysis: Inject the prepared samples and standards into the LC-MS/MS system.
- Quantification: Construct a calibration curve by plotting the peak area ratio of **cefixime** to the internal standard against the concentration. Determine the concentration of **cefixime** in the plasma samples from the calibration curve.

Logical Flow for Impurity Identification using LC-MS



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